N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. It is a selective serotonin transporter (SERT) ligand that is used to study the role of serotonin in various physiological and pathological conditions.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide is a selective serotonin transporter (SERT) ligand, which means that it binds specifically to the serotonin transporter protein in the brain. The binding of N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide to SERT allows for the visualization and quantification of serotonin transporter density in the brain using positron emission tomography (PET) imaging. N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has a high affinity for SERT, which allows for the accurate measurement of serotonin transporter density in vivo.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin transporter density in the brain, which can lead to increased serotonin uptake and increased serotonin signaling. This increased serotonin signaling can have a number of physiological effects, including changes in mood, appetite, and sleep. N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to have anxiolytic and antidepressant effects in animal studies.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has a number of advantages for use in lab experiments. It is a highly selective SERT ligand, which allows for the accurate measurement of serotonin transporter density in vivo. It has also been shown to have a high affinity for SERT, which allows for the accurate measurement of serotonin transporter density in small animals. However, N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has some limitations for use in lab experiments. It has a relatively short half-life, which can limit its use in long-term studies. It also has a relatively low signal-to-noise ratio, which can limit its sensitivity in some experiments.
Future Directions
There are a number of future directions for research on N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide. One area of research is the development of new SERT ligands that have higher affinity and selectivity for SERT. Another area of research is the use of N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide in combination with other imaging agents to study the role of serotonin in different physiological processes. Additionally, N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can be used to study the effects of various drugs on serotonin transporter density and serotonin signaling. Finally, N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can be used to study the role of serotonin in various pathological conditions, such as depression, anxiety, and neurodegenerative disorders.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-aminobenzyl)phenylsulfonamide. The final step involves the reaction of the resulting sulfonamide with 4-(aminomethyl)benzoic acid. The product is then purified using column chromatography to obtain pure N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been used in a wide range of scientific research studies, including studies on depression, anxiety, and other psychiatric disorders. It has also been used to study the role of serotonin in various physiological processes, such as appetite regulation, sleep, and pain perception. N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been used in both animal and human studies, and its use has provided valuable insights into the role of serotonin in various physiological and pathological conditions.
properties
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2,5-dimethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-34-24-17-18-27(35-2)26(19-24)29-28(31)22-15-13-21(14-16-22)20-30(23-9-5-3-6-10-23)36(32,33)25-11-7-4-8-12-25/h3-19H,20H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZTLLTQBZLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.